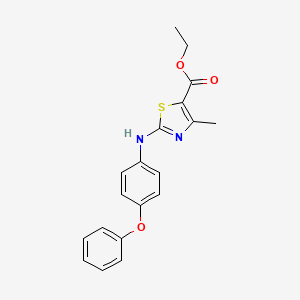![molecular formula C22H24N2O4 B6348756 8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-63-2](/img/structure/B6348756.png)
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (MPDC) is an organic compound with a unique structure, which consists of four spiro-ring systems linked together by two carbon atoms. It has been found to have a wide variety of applications in the fields of chemistry, biology, and medicine.
科学研究应用
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used in a variety of scientific research applications, including the study of enzyme structure and function, the development of new pharmaceuticals, and the synthesis of complex molecules. It has also been used in the study of molecular recognition, as well as the investigation of the effects of drugs on the nervous system. Additionally, 8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used to study the properties of proteins and nucleic acids, and to develop novel therapeutic agents.
作用机制
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been found to interact with a variety of biological molecules, including proteins, nucleic acids, and enzymes. It has been found to bind to specific sites on these molecules, which can then lead to a variety of effects, depending on the target molecule. For example, 8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can bind to certain enzymes and inhibit their activity, or it can bind to certain proteins and modulate their activity. Additionally, 8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can interact with nucleic acids and modulate their activity as well.
Biochemical and Physiological Effects
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and nucleic acids, and to inhibit the activity of certain enzymes. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain hormones. Furthermore, 8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been found to have neuroprotective effects, as well as to modulate the activity of certain neurotransmitters.
实验室实验的优点和局限性
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a number of advantages for lab experiments. It is a relatively small molecule, which makes it easy to work with, and it has a wide range of biological activities, which makes it useful for a variety of research applications. Additionally, it is relatively inexpensive and easy to synthesize. However, it also has a few limitations. For example, it is not very soluble in water, which can make it difficult to work with in some applications. Additionally, it is not very stable, which can make it difficult to store for extended periods of time.
未来方向
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a number of potential future applications. For example, it could be used to develop new drugs for the treatment of various diseases, such as cancer and neurological disorders. Additionally, it could be used to develop new therapeutic agents for the treatment of inflammation and other conditions. Additionally, it could be used to develop new methods for the synthesis of complex molecules, such as proteins and nucleic acids. Finally, it could be used to develop new methods for the study of enzyme structure and function, as well as the study of molecular recognition.
合成方法
8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of 4-phenylbenzoyl chloride with 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane in the presence of a base such as sodium hydroxide. Other methods include reaction with an amine or an alkali metal salt, as well as the use of a palladium catalyst.
属性
IUPAC Name |
8-methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-13-11-22(12-14-23)24(19(15-28-22)21(26)27)20(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAHGVAWRCHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348675.png)
![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348677.png)
![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348683.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348694.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348702.png)
![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348709.png)
![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348719.png)

![8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348726.png)
![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348731.png)
![4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348748.png)
![8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348765.png)
![4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348766.png)
![4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348775.png)